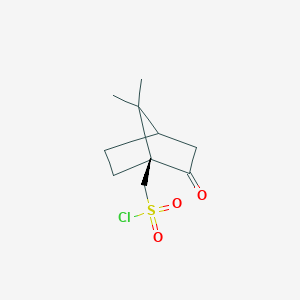

(1S)-(+)-10-Camphorsulfonyl chloride

描述

(1S)-(+)-10-Camphorsulfonyl chloride (CAS 21286-54-4) is a chiral sulfonyl chloride derived from camphor, a bicyclic monoterpene. Its molecular formula is C₁₀H₁₅ClO₃S, with a molecular weight of 250.74 g/mol . Key properties include:

This compound is widely used as a chiral auxiliary in enantiomer resolution (e.g., for calixarenes ) and in synthesizing optically active derivatives, such as berberine analogs and covalent organic frameworks (COFs) . Its sulfonyl chloride group enables nucleophilic substitutions, while the rigid camphor skeleton enhances stereochemical control.

属性

分子式 |

C10H15ClO3S |

|---|---|

分子量 |

250.74 g/mol |

IUPAC 名称 |

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |

InChI 键 |

BGABKEVTHIJBIW-OMNKOJBGSA-N |

手性 SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C |

规范 SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |

产品来源 |

United States |

科学研究应用

Chiral Auxiliary in Organic Synthesis

One of the primary applications of (1S)-(+)-10-Camphorsulfonyl chloride is its role as a chiral auxiliary in asymmetric synthesis. The compound's rigid camphor framework provides a stable chiral environment that can influence the stereochemistry of reactions involving nucleophiles.

- Halosulfonylation Reactions : Research has demonstrated that this compound can be used to create chiral vinyl sulfones through halosulfonylation reactions. These reactions involve the introduction of halogen substituents onto alkenes, leading to the formation of valuable chiral synthons such as (+)-10-chlorocamphor and (+)-10-bromocamphor with high yields (81% and 84%, respectively) .

- Synthesis of Chiral Sulfides : The compound has been effectively employed in the synthesis of various chiral sulfides, which are crucial for developing pharmaceutical agents. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Antifungal Agents : Recent studies have shown that derivatives synthesized from this compound exhibit significant antifungal activity against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. These findings suggest potential applications in agricultural settings for crop protection .

- Medicinal Chemistry : The compound is also utilized in the preparation of various medicinal compounds, where its ability to impart chirality is crucial for biological activity. The structural features of this compound enhance the pharmacological profiles of synthesized drugs .

Agrochemical Formulations

The utility of this compound extends into agrochemicals, where it is used to develop novel fungicides and herbicides.

- Fungicidal Properties : Compounds derived from this compound have been identified as effective fungicides, providing an environmentally friendly alternative to traditional chemical agents. Their effectiveness against specific plant pathogens highlights their potential in sustainable agriculture .

Case Study 1: Synthesis of Chiral Vinyl Sulfones

A study focused on synthesizing various chiral vinyl sulfones using this compound revealed its effectiveness in achieving high enantioselectivity. The reaction conditions were optimized to enhance yields while minimizing by-products, demonstrating the compound's versatility as a chiral auxiliary in synthetic organic chemistry .

Case Study 2: Development of Antifungal Compounds

In agricultural research, derivatives synthesized from this compound were evaluated for their antifungal properties against Rhizoctonia solani. Results indicated that these compounds not only inhibited fungal growth but also showed lower toxicity to non-target organisms, suggesting a safer profile for agricultural use .

相似化合物的比较

Enantiomeric Pair: (1R)-(–)-10-Camphorsulfonyl Chloride

The enantiomer, (1R)-(–)-10-Camphorsulfonyl chloride (CAS 39262-22-1), shares identical molecular weight and formula but exhibits opposite optical rotation ([α]D = –33°). Key differences include:

In berberine derivative synthesis, the (1S)-(+)-isomer (compound 3e ) and (1R)-(–)-isomer (compound 3f ) produced distinct melting points and similar yields, reflecting enantiomeric divergence in crystal packing and reactivity .

Structural Analogs: Camphanoyl Chloride Derivatives

(–)-(1S,4R)-Camphanoyl chloride is a structurally related bicyclic sulfonyl chloride but differs in its oxygenated framework. Comparison highlights:

Camphanoyl chloride’s synthesis involves multi-step reactions with PCl₅ and H₂SO₄ , contrasting with the direct sulfonation used for camphorsulfonyl chlorides.

Other Sulfonyl Chlorides

a) Methyl 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfonylbenzoate (32)

This compound, synthesized via Pyry-BF₄/MgCl₂ activation , lacks the camphor backbone but shares sulfonyl chloride reactivity. Key distinctions:

- Yield : 71% (vs. 86% for (S)-10-Camphorsulfonyl chloride ).

- Application : Intermediate for boronic ester derivatives, unlike chiral resolution.

b) 4-Bromopiperidin-1-yl Sulfonyl Chloride (33)

A non-chiral sulfonyl chloride with a flexible piperidine ring . Its applications focus on brominated intermediates rather than stereochemical control.

Chiral Resolution

This compound enables diastereomer separation via column chromatography. For example:

- In calixarene synthesis, it resolved racemic mixtures into 4a ([α]D = –7.7) and 4b ([α]D = +7.8) with 86% total yield .

- Contrastingly, its enantiomer (1R)-(–)-isomer showed poorer separation efficiency in triptycene derivatization .

Enantioselective COFs

Chiral COFs synthesized using this compound exhibited imazamox enantiomer selectivity , attributed to its rigid, stereochemically defined structure . Analogous sulfonyl chlorides without camphor’s bicyclic framework lack this precision.

准备方法

Procedure

- Reactants: (1S)-(+)-10-camphorsulfonic acid and thionyl chloride.

- Molar Ratio: Approximately 1:1.1 (acid to thionyl chloride).

- Solvent: Typically conducted in the absence of additional solvent or in an inert solvent.

- Reaction Conditions: The mixture is heated to reflux temperature (~70–80°C) for about 5 hours.

- Work-up: After reaction completion, the mixture is cooled, and excess thionyl chloride and by-products (HCl, SO2) are removed by concentration under reduced pressure.

- Product: White solid (1S)-(+)-10-Camphorsulfonyl chloride is obtained, often used directly in subsequent reactions without further purification.

Example Data

| Parameter | Value |

|---|---|

| (1S)-(+)-10-Camphorsulfonic acid | 3.0 mmol |

| Thionyl chloride | 3.3 mmol |

| Reaction time | 5 hours |

| Temperature | Reflux (~70–80°C) |

| Product form | White solid |

| Purity | High, used without further purification |

| Yield | Not explicitly stated but typically high |

This method is described in detail in a Chinese patent (CN114436911A) and is a preferred industrial preparation route due to its simplicity and efficiency.

Preparation Using Cyanuric Chloride (Alternative Method)

A greener and safer alternative to thionyl chloride uses cyanuric chloride as the chlorinating agent. This method is advantageous in educational and scaled-up settings due to lower toxicity and easier handling.

Procedure

- Dissolve crude camphorsulfonyl chloride (prepared or crude) in tert-butanol.

- React with cyanuric chloride under controlled conditions to achieve chlorination.

- The reaction is conducted under milder conditions and provides comparable yields (~80%).

Advantages

- Safer and more environmentally friendly.

- Suitable for large-scale synthesis (over 50 g scale).

- Integrates green chemistry principles.

This method has been demonstrated in recent educational research focused on scaling up organic reactions safely and efficiently.

Detailed Reaction Conditions and Work-up for Derivative Synthesis

Following the preparation of this compound, it is often reacted with amines to form sulfonamide derivatives. A typical example includes:

- Dissolving substituted benzylamine, triethylamine, and 4-dimethylaminopyridine in anhydrous dichloromethane.

- Cooling the solution to 0°C.

- Adding this compound portionwise.

- Allowing the reaction to warm to 25°C and stirring for 2–7 hours.

- Monitoring by TLC.

- Work-up includes washing with water and brine, drying, filtration, and concentration.

- Purification by column chromatography yields the target sulfonamide compounds.

This process highlights the mild conditions and high selectivity afforded by this compound in synthesis.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride method | Thionyl chloride | Reflux ~5 h, 1:1.1 mol ratio | High | Direct isolation of white solid, widely used industrially |

| Cyanuric chloride method | Cyanuric chloride | Room temperature, safer handling | ~80 | Green chemistry approach, suitable for scale-up and teaching labs |

Research Findings and Practical Notes

- The thionyl chloride method remains the benchmark for industrial synthesis due to straightforward procedure and high purity product.

- The reaction proceeds cleanly with minimal side products, and the sulfonyl chloride intermediate can be used directly without further purification.

- The molar ratios of reactants and reaction times are critical for optimizing yield and purity.

- The cyanuric chloride method offers a promising alternative with reduced environmental and safety concerns.

- The prepared this compound is a versatile reagent for synthesizing sulfonamides and sulfonylureas, crucial in pharmaceutical chemistry.

- Analytical data such as melting points (31–34°C for the sulfonyl chloride), and NMR spectra confirm the structural integrity of the product.

常见问题

Q. What are the optimal synthetic routes for (1S)-(+)-10-Camphorsulfonyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via modified procedures starting from colchicine derivatives, involving tert-butoxycarbonyl (Boc) protection, deacetylation, and Boc deprotection, yielding deacetylcolchicine in 73% over three steps . Alternatively, Reychler’s method employs phosphorus pentachloride and controlled hydrolysis to minimize side reactions. Critical steps include rapid ice-cooling during hydrolysis to prevent product loss due to exothermic decomposition .

Q. How should this compound be stored and handled to ensure stability?

The compound is moisture-sensitive and should be stored at -20°C in anhydrous conditions. Solubility in acetone, dichloromethane, and methanol allows for handling in dry, inert environments. Immediate use after dissolution is recommended to avoid hydrolysis .

Advanced Research Questions

Q. How is this compound utilized in enantioselective catalysis?

It serves as a chiral derivatizing agent in asymmetric synthesis. For example, it functionalizes crown-ether-tethered calix[4]arene catalysts under dry THF/DMF (16:1) with NaH as a base, enabling enantioselective Strecker reactions. The sulfonyl group enhances steric and electronic modulation of the catalytic site .

Q. What methodologies are effective for resolving diastereomeric excess in derivatives of this compound?

Diastereoisomeric sulfonamides can be formed by reacting the compound with amines (e.g., THBC derivatives) in CH₂Cl₂ with DMAP. Diastereomeric ratios are analyzed via flash chromatography (CH₂Cl₂:Et₂O 7:3) and confirmed by chiral HPLC (Chiralpak-AD-H column, n-hexane/isopropanol) .

Q. How does hydrolysis impact synthetic workflows, and how can it be controlled?

Hydrolysis by warm water rapidly degrades the compound. In synthesis, excess phosphorus oxychloride and pentachloride must be hydrolyzed under ice-cooled conditions to prevent localized heating. Pre-cooled reagents and rapid mixing are critical to suppress premature hydrolysis .

Q. What advanced analytical techniques validate the purity and structure of this compound?

- NMR : ¹H (500 MHz) and ¹³C (126 MHz) spectra in CDCl₃ confirm sulfonyl and camphor backbone signals (e.g., δ 7.26 for residual CHCl₃).

- HRMS : Positive-ion ESI-QTOF provides exact mass verification (C₁₀H₁₅ClO₃S requires 250.0368 g/mol).

- Optical rotation : Polarimetry (λ = 589 nm) confirms enantiomeric purity, with [α]D²⁵ values distinguishing it from (1R)-(−)-enantiomers .

Methodological Considerations

- Stereochemical Purity : Use chiral columns (e.g., DAICEL Chiralpak-AD-H) for HPLC to separate enantiomers, critical for catalysis studies .

- Scale-Up : Reychler’s method is scalable but requires precise temperature control during hydrolysis to avoid exothermic side reactions .

- Derivatization : Optimize stoichiometry (1.1–1.2 eq. sulfonyl chloride to substrate) and reaction time (10–24 hrs) to maximize sulfonamide yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。